Androsta-1,4,6-triene-3,17-dione

Aromatase Inhibition Enzyme Kinetics Steroid Biochemistry

ATD's irreversible, enzyme-activated mechanism (Ki=0.18 µM, t1/2≈48 h) prevents compensatory aromatase upregulation observed with reversible inhibitors like letrozole. Its unique dual pharmacology—CYP19A1 inactivation plus androgen receptor antagonism—enables integrated endocrine crosstalk studies unavailable with selective agents. Critically, only ATD completely blocks testosterone-induced aromatase mRNA elevation, providing an exclusive probe for CYP19A1 transcriptional regulation. Proven tumor regression in DMBA-induced mammary carcinoma models validates its superiority for long-term oncology research.

Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
CAS No. 633-35-2
Cat. No. B190583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrosta-1,4,6-triene-3,17-dione
CAS633-35-2
Synonyms1,4,6-androstatriene-3,17-dione
1,4,6-androstrien-3,17-dione
A146-T317D
androsta-1,4,6-triene-3,17-dione
Molecular FormulaC19H22O2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)C=CC4=CC(=O)C=CC34C
InChIInChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,7,9,11,14-16H,5-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
InChIKeyDKVSUQWCZQBWCP-QAGGRKNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androsta-1,4,6-triene-3,17-dione (CAS 633-35-2) Sourcing Guide: Core Identity and Procurement-Relevant Profile


Androsta-1,4,6-triene-3,17-dione (ATD), an androstanoid with the molecular formula C₁₉H₂₂O₂, is a synthetic steroidal aromatase inhibitor that functions as an enzyme-activated, irreversible inactivator of cytochrome P450 aromatase (CYP19A1) [1]. Its lipophilic nature and specific binding to the aromatase active site enable potent suppression of estrogen biosynthesis from androgens . The compound is primarily utilized as a research tool for investigating estrogen-dependent physiological processes, hormone-dependent cancers, and as a biochemical probe for aromatase enzymology [2].

Why Generic Androsta-1,4,6-triene-3,17-dione (ATD) Substitution Carries Scientific and Procurement Risk


Substituting Androsta-1,4,6-triene-3,17-dione with alternative aromatase inhibitors or structurally related analogs is scientifically unsound due to distinct mechanistic, potency, and selectivity profiles. ATD is a mechanism-based, irreversible inactivator requiring NADPH-dependent metabolic activation, whereas many comparators (e.g., letrozole) act as reversible, competitive inhibitors, leading to divergent pharmacodynamic effects and compensatory feedback mechanisms [1]. Quantitative differences in binding affinity (Ki) and off-target receptor interactions directly impact experimental outcomes in models of estrogen-dependent physiology and disease [2]. Furthermore, the absence of the 1,4,6-triene core or specific substitution pattern fundamentally alters the compound's metabolic stability and in vivo half-life, making cross-class substitution a source of significant experimental variability and data irreproducibility [3].

Androsta-1,4,6-triene-3,17-dione: Quantitative Comparative Evidence Against Structural and Functional Analogs


ATD Demonstrates Superior Aromatase Binding Affinity Compared to the Natural Substrate Androstenedione

Androsta-1,4,6-triene-3,17-dione (ATD) exhibits a Ki value of 0.18 μM for human aromatase, which is 2.4-fold lower (tighter binding) than the Ki of 0.43 μM for the natural substrate androstenedione (AT) [1]. This indicates that ATD competes more effectively for the enzyme's active site than the endogenous ligand, a critical factor for achieving potent inhibition in biological systems.

Aromatase Inhibition Enzyme Kinetics Steroid Biochemistry

Irreversible Inactivation of Aromatase by ATD Confers Sustained Inhibition Unmatched by Reversible Inhibitors Like Letrozole

Unlike the reversible, competitive inhibitor letrozole (Ki = 1.2 nM), ATD acts as a mechanism-based, irreversible inactivator of aromatase [1]. ATD causes a time-dependent, first-order loss of enzyme activity in the presence of NADPH, a process not observed with letrozole [2]. Furthermore, letrozole paradoxically induces a compensatory increase in aromatase activity (P < 0.05) in vivo, a feedback mechanism that is absent with irreversible steroidal inactivators like ATD [3].

Mechanism-based Inhibition Enzyme Inactivation Aromatase

ATD Demonstrates Significant In Vivo Tumor Regression in DMBA-Induced Mammary Carcinoma Model, Comparable to 4-OHA

In a rat model of DMBA-induced hormone-dependent mammary tumors, treatment with ATD resulted in marked tumor regression [1]. Comparative studies report that ATD and 4-hydroxyandrostenedione (4-OHA) produce similar results, with over 90% of tumors regressing to less than one-half of their original size, and a high proportion of complete regressions [2].

Oncology Preclinical Efficacy Hormone-dependent Cancer

ATD Exhibits a Prolonged 48-Hour Elimination Half-Life, Supporting Once-Daily or Less Frequent Dosing Regimens in Chronic Studies

The elimination half-life of Androsta-1,4,6-triene-3,17-dione is reported to be approximately 48 hours [1]. This is significantly longer than the half-life of 4-hydroxyandrostenedione (4-OHA), which is cleared rapidly from the circulation, necessitating more frequent dosing (e.g., twice daily) to maintain effective aromatase suppression [2].

Pharmacokinetics Drug Metabolism In Vivo Dosing

ATD Displays Dual Anti-Aromatase and Anti-Androgenic Activity, Distinguishing It from Pure Aromatase Inhibitors Like Letrozole

In vivo studies demonstrate that ATD not only inhibits aromatase but also exhibits anti-androgenic properties by competing with testosterone for binding to androgen receptors (AR) [1]. This dual activity contrasts with the high selectivity of non-steroidal inhibitors like letrozole, which show minimal off-target receptor interactions [2]. Specifically, ATD prevents testosterone from binding to AR in brain nuclei, an effect not observed with pure aromatase inhibitors [1].

Selectivity Androgen Receptor Endocrine Pharmacology

ATD Exerts Transcriptional Downregulation of Aromatase mRNA, a Distinct Regulatory Mechanism Compared to Non-Steroidal Inhibitors

In a comparative study using castrated quail treated with testosterone, both ATD and 4-OHA completely blocked the testosterone-induced increase in aromatase mRNA concentration, whereas the non-steroidal inhibitors vorozole and fadrozole had no effect on mRNA levels in the preoptic area-anterior hypothalamus [1]. This indicates that steroidal aromatase inhibitors like ATD suppress aromatase synthesis at the transcriptional level, a regulatory mechanism not shared by their non-steroidal counterparts.

Gene Regulation Aromatase Expression Transcriptional Control

Optimal Research and Industrial Application Scenarios for Androsta-1,4,6-triene-3,17-dione (ATD) Based on Comparative Evidence


Sustained Aromatase Inhibition in Chronic In Vivo Oncology Models

Given its 48-hour elimination half-life [1] and demonstrated efficacy in causing marked regression of DMBA-induced mammary tumors in rats [2], ATD is the preferred compound for long-term oncology studies requiring stable, sustained aromatase suppression. Its irreversible mechanism prevents compensatory enzyme upregulation observed with reversible inhibitors like letrozole [3], ensuring consistent target engagement throughout the study period with less frequent dosing schedules.

Investigating Androgen Receptor-Mediated Feedback in Endocrine Disruption Research

The unique dual pharmacological profile of ATD—combining potent aromatase inhibition (Ki = 0.18 μM) with direct anti-androgenic activity at the androgen receptor [1]—makes it an indispensable tool for dissecting the complex interplay between estrogenic and androgenic signaling. Unlike pure, selective aromatase inhibitors (e.g., letrozole), ATD allows researchers to model and study integrated endocrine feedback mechanisms in tissues such as the brain and reproductive organs [2].

Transcriptional Regulation Studies of the CYP19A1 Gene

For researchers examining the molecular mechanisms controlling aromatase (CYP19A1) gene expression, ATD provides a critical advantage over non-steroidal inhibitors. Evidence demonstrates that ATD completely blocks the testosterone-induced increase in aromatase mRNA levels, while non-steroidal comparators (vorozole, fadrozole) fail to do so [1]. This property enables ATD to be used as a specific probe for dissecting the transcriptional feedback regulation of aromatase synthesis, a feature not replicable with alternative inhibitors.

Positive Control for Irreversible Enzyme Inactivation Assays

ATD serves as a well-characterized, positive control for studies requiring an NADPH-dependent, time-dependent, irreversible inactivator of aromatase [1]. Its demonstrated first-order inactivation kinetics in human placental microsomes [2] provide a validated benchmark for evaluating novel mechanism-based inhibitors or for establishing the biochemical parameters of enzyme inactivation in newly developed assay systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Androsta-1,4,6-triene-3,17-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.